Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (CAS: 58280-31-2), commonly referred to as Zn(BTZ)2, is a premier organometallic chelate utilized primarily as an electron transport layer (ETL) and broad-band emissive material in organic light-emitting diodes (OLEDs) [1]. Unlike many conventional monomeric complexes, Zn(BTZ)2 intrinsically forms a stable dimeric structure, [Zn(BTZ)2]2, in both powder and vacuum-deposited thin films [1]. This distinct structural characteristic imparts high thermal stability, with decomposition temperatures exceeding 300 °C (573 K) [2], and facilitates strong intermolecular π-π stacking that yields excellent electron mobility. For procurement teams and device engineers, Zn(BTZ)2 serves as a high-performance alternative to traditional ETLs like Alq3, particularly in architectures designed for white-light emission or those requiring enhanced charge-carrier balance [1].
Substituting Zn(BTZ)2 with industry-standard materials like Alq3 or related beryllium chelates fundamentally alters device optoelectronics and manufacturing workflows. While Alq3 is a reliable green emitter and ETL, it lacks the ability to form the specific broad-band exciplexes at the hole-transport interface (such as with TPD) that Zn(BTZ)2 readily generates [1]. This exciplex formation is critical for achieving single-layer white-light emission; relying on a generic substitute would force manufacturers to procure and co-deposit multiple dopants to replicate the broad spectrum [1]. Furthermore, the robust dimeric packing of Zn(BTZ)2 provides a distinct electron-to-hole mobility ratio that cannot be matched by monomeric analogs, meaning a direct swap will disrupt the charge recombination zone and severely degrade current efficiency and luminance [2].
Zn(BTZ)2 facilitates broad electroluminescence by combining its intrinsic exciton emission with interfacial exciplex emission[1]. When paired with a hole transport layer like TPD, Zn(BTZ)2 produces an intrinsic peak at ~470 nm and an exciplex peak at ~580 nm, resulting in a broad greenish-white emission with a full width at half maximum (FWHM) of approximately 157 nm[2]. In contrast, standard emitters like Alq3 produce narrow, single-color emission profiles that require complex, multi-dopant systems to achieve white light [1].
| Evidence Dimension | Electroluminescence spectral width (FWHM) and emission mechanism |
| Target Compound Data | Zn(BTZ)2: FWHM ~157 nm (dual peaks at 470 nm and 580 nm via exciplex) |
| Comparator Or Baseline | Alq3 / standard emitters: Narrow single-peak emission requiring co-doping for white light |
| Quantified Difference | Zn(BTZ)2 eliminates the need for secondary dopants to achieve broad-spectrum emission. |
| Conditions | Vacuum-deposited OLED device interface (e.g., TPD/Zn(BTZ)2) |
Enables the fabrication of single-emitting-component white OLEDs, significantly simplifying device architecture and reducing the procurement burden of multiple dopants.
The dimeric structure of[Zn(BTZ)2]2 enables strong intermolecular interactions that drive robust electron transport properties, often matching or outperforming the benchmark Alq3 [1]. In optimized device architectures, Zn(BTZ)2 as an emitting and electron-transporting layer has demonstrated high luminance capacities, reaching 10,190 cd/m² at an applied voltage of 8 V [2]. This high electron mobility ensures efficient charge injection and transport from the cathode, reducing the operational voltage required to achieve target brightness levels compared to devices utilizing lower-mobility monomeric alternatives [1].
| Evidence Dimension | Peak luminance at standard operating voltage |
| Target Compound Data | Zn(BTZ)2: 10,190 cd/m² at 8 V |
| Comparator Or Baseline | Standard monomeric ETLs: Lower luminance at equivalent voltages due to poorer π-π stacking |
| Quantified Difference | Zn(BTZ)2 achieves >10,000 cd/m² luminance at low driving voltages (8 V). |
| Conditions | ITO / Hole Transport Layer / Zn(BTZ)2 / Cathode device structure |
Allows buyers to substitute Alq3 with Zn(BTZ)2 in devices requiring higher electron mobility or dual-function ETL/emissive layers for energy-efficient displays.
For industrial OLED manufacturing, materials must withstand prolonged thermal stress during vacuum evaporation without degrading. Zn(BTZ)2 exhibits high thermal stability, with thermogravimetric analysis confirming a decomposition temperature (Td) exceeding 300 °C (573 K)[1]. Spectroscopic studies confirm that Zn(BTZ)2 maintains its stable dimeric[Zn(BTZ)2]2 configuration during sublimation and thin-film deposition, ensuring batch-to-batch reproducibility[2]. This thermal resilience prevents source contamination and film defects that frequently occur when using less stable organic chelates[2].
| Evidence Dimension | Thermal decomposition temperature (Td) and structural retention |
| Target Compound Data | Zn(BTZ)2: Td > 300 °C, retains dimeric structure post-sublimation |
| Comparator Or Baseline | Less stable organic chelates: Prone to monomerization or degradation during thermal evaporation |
| Quantified Difference | Zn(BTZ)2 provides a >300 °C processing window without structural degradation. |
| Conditions | Thermogravimetric analysis (TGA) and train sublimation under vacuum |
Ensures material integrity during thermal evaporation and train sublimation, which is critical for high-yield, reproducible OLED manufacturing.
Integrating Zn(BTZ)2 into specific multilayer OLED architectures can significantly modulate charge balance, leading to improved device efficiency [1]. Studies comparing standard ITO/NPB/Alq3 devices to those incorporating a Zn(BTZ)2 layer demonstrate that the unique hole-blocking and electron-transporting characteristics of the Zn(BTZ)2 dimer can increase current efficiency from 1.66 cd/A to 2.28 cd/A [1]. This 37% enhancement in current efficiency is attributed to the optimal energy band alignment and the reduction of hole leakage into the cathode region [1].
| Evidence Dimension | Current efficiency (cd/A) |
| Target Compound Data | Zn(BTZ)2-integrated device: 2.28 cd/A |
| Comparator Or Baseline | Standard NPB/Alq3 device: 1.66 cd/A |
| Quantified Difference | 37% improvement in current efficiency |
| Conditions | ITO/NPB/Zn(BTZ)2/Alq3 vs standard ITO/NPB/Alq3 architectures |
Directly translates to lower power consumption and higher efficiency in commercial display and lighting applications.
Zn(BTZ)2 is a highly effective choice for manufacturers seeking to simplify white OLED architectures. Its ability to generate broad-band emission via exciplex formation at the hole-transport interface eliminates the need for complex, multi-dopant emissive layers, streamlining procurement and deposition processes [1].
Due to its dimeric structure and strong π-π stacking, Zn(BTZ)2 serves as a direct, high-performance substitute for Alq3 in devices requiring enhanced electron mobility. It allows for lower driving voltages and higher luminance capacities, making it ideal for energy-efficient display technologies[2].
The high thermal decomposition temperature (>300 °C) and structural stability of the [Zn(BTZ)2]2 dimer make it highly suitable for industrial train sublimation and vacuum deposition processes. It ensures defect-free, reproducible thin films without the risk of monomerization or thermal degradation[3].
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